Cas no 88660-10-0 (Pipernonaline)

Pipernonaline is a bioactive alkaloid compound derived from Piper species, notably Piper nigrum (black pepper). It exhibits notable pharmacological properties, including potential antioxidant, anti-inflammatory, and neuroprotective effects. Structurally, it belongs to the piperamide class, characterized by a piperidine ring with a benzodioxole substituent. Research suggests pipernonaline may modulate cellular signaling pathways, making it of interest in drug discovery and nutraceutical applications. Its lipophilic nature enhances membrane permeability, improving bioavailability. Analytical methods such as HPLC and LC-MS are commonly employed for its isolation and characterization. Further studies are ongoing to explore its mechanistic actions and therapeutic potential.
Pipernonaline structure
Pipernonaline structure
Product name:Pipernonaline
CAS No:88660-10-0
MF:C21H27NO3
MW:341.443986177444
CID:625260
PubChem ID:9974595

Pipernonaline Chemical and Physical Properties

Names and Identifiers

    • Piperidine, 1-[(2E,8E)-9-(1,3-benzodioxol-5-yl)-1-oxo-2,8-nonadienyl]-
    • 9-(1,3-benzodioxol-5-yl)-1-piperidin-1-ylnona-2,8-dien-1-one
    • CHEMBL450332
    • SCHEMBL23728291
    • SCHEMBL23728292
    • BDBM50479138
    • HY-W748509
    • (2E,8E)-9-(benzo[d][1,3]dioxol-5-yl)-1-(piperidin-1-yl)nona-2,8-dien-1-one
    • CS-0793356
    • (2E,8E)-9-(1,3-benzodioxol-5-yl)-1-piperidin-1-ylnona-2,8-dien-1-one
    • AKOS040734149
    • PIPERNONALINE
    • (2E,8E)-9-(2H-1,3-benzodioxol-5-yl)-1-(piperidin-1-yl)nona-2,8-dien-1-one
    • 1-[9-(1,3-Benzodioxol-5-yl)-1-oxo-2,8-nonadienyl]piperidine, 9CI
    • Pipernonaline, >=95% (LC/MS-ELSD)
    • 9-(3,4-Methylenedioxyphenyl)-2,8-nonadienoic acid piperidide
    • 88660-10-0
    • PKLGRWSJBLGIBF-JMQWPVDRSA-N
    • CHEBI:174598
    • 9-(2H-1,3-BENZODIOXOL-5-YL)-1-(PIPERIDIN-1-YL)NONA-2,8-DIEN-1-ONE
    • DTXSID30749379
    • G88949
    • 1-(9-(1,3-Benzodioxol-5-yl)-1-oxo-2,8-nonadienyl)piperidine, 9ci
    • 1-(9-(1,3-Benzodioxol-5-yl)-1-oxo-2,8-nonadienyl)piperidine
    • 1-[9-(1,3-Benzodioxol-5-yl)-1-oxo-2,8-nonadienyl]piperidine
    • DA-76918
    • 1-[(2E,8E)-9-(1,3-Benzodioxol-5-yl)-1-oxo-2,8-nonadienyl]piperidine (ACI); Piperidine, 1-[9-(1,3-benzodioxol-5-yl)-1-oxo-2,8-nonadienyl]-, (E,E)- (ZCI); (2E,8E)-N-[9-(3,4-methylenedioxyphenyl)-2,8-nonadienoyl]piperidine; Pipernonaline
    • Pipernonaline
    • Inchi: InChI=1S/C21H27NO3/c23-21(22-14-8-5-9-15-22)11-7-4-2-1-3-6-10-18-12-13-19-20(16-18)25-17-24-19/h6-7,10-13,16H,1-5,8-9,14-15,17H2/b10-6+,11-7+
    • InChI Key: PKLGRWSJBLGIBF-JMQWPVDRSA-N
    • SMILES: C1CCN(CC1)C(=O)C=CCCCCC=CC2=CC3=C(C=C2)OCO3

Computed Properties

  • Exact Mass: 341.19909372g/mol
  • Monoisotopic Mass: 341.19909372g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 7
  • Complexity: 468
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 2
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.8
  • Topological Polar Surface Area: 38.8Ų

Pipernonaline Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
P482900-1mg
Pipernonaline
88660-10-0
1mg
$ 224.00 2023-04-15
TRC
P482900-50mg
Pipernonaline
88660-10-0
50mg
$ 9200.00 2023-09-06
TRC
P482900-5mg
Pipernonaline
88660-10-0
5mg
$ 994.00 2023-04-15
TRC
P482900-10mg
Pipernonaline
88660-10-0
10mg
$ 1745.00 2023-04-15
Biosynth
NDA66010-10 mg
Pipernonaline
88660-10-0
10mg
$1,891.90 2023-01-03
Biosynth
NDA66010-25 mg
Pipernonaline
88660-10-0
25mg
$3,547.50 2023-01-03
Biosynth
NDA66010-5 mg
Pipernonaline
88660-10-0
5mg
$1,182.45 2023-01-03
Biosynth
NDA66010-1 mg
Pipernonaline
88660-10-0
1mg
$363.83 2023-01-03

Additional information on Pipernonaline

Recent Advances in Pipernonaline (88660-10-0) Research: A Comprehensive Review

Pipernonaline (CAS: 88660-10-0), a bioactive alkaloid derived from Piper species, has garnered significant attention in recent years due to its diverse pharmacological properties. This research briefing synthesizes the latest findings on Pipernonaline, focusing on its chemical characteristics, mechanisms of action, and potential therapeutic applications. The compound's unique structural features, including its piperidine backbone and aromatic substitutions, contribute to its biological activity, making it a promising candidate for drug development.

Recent studies have elucidated Pipernonaline's multifaceted mechanisms, particularly its anti-inflammatory, anticancer, and neuroprotective effects. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its potent inhibition of NF-κB signaling, a key pathway in inflammation and cancer progression. In vitro and in vivo experiments revealed that Pipernonaline significantly reduced pro-inflammatory cytokine production and suppressed tumor growth in xenograft models, with an IC50 value of 8.2 μM in certain cancer cell lines.

Advancements in synthetic chemistry have enabled more efficient production of Pipernonaline, addressing previous challenges in isolation from natural sources. A novel asymmetric synthesis method developed by Chen et al. (2024) achieved a 72% overall yield with high enantiomeric purity (>99% ee), facilitating further pharmacological investigations. Structural-activity relationship (SAR) studies have identified critical functional groups responsible for its bioactivity, paving the way for the design of derivatives with enhanced potency and selectivity.

In the realm of neurodegenerative diseases, emerging research highlights Pipernonaline's potential as a neuroprotective agent. A 2024 preclinical study in ACS Chemical Neuroscience reported its ability to cross the blood-brain barrier and attenuate oxidative stress in neuronal cells. The compound exhibited dose-dependent protection against Aβ-induced toxicity, reducing reactive oxygen species (ROS) by 65% at 20 μM concentration, suggesting therapeutic potential for Alzheimer's disease.

Despite these promising findings, challenges remain in Pipernonaline's clinical translation. Pharmacokinetic studies indicate moderate oral bioavailability (∼42% in rodent models), prompting ongoing research into formulation strategies such as nanoparticle encapsulation. Current investigations are exploring combination therapies with existing chemotherapeutic agents to enhance efficacy while minimizing systemic toxicity. The compound's safety profile appears favorable in acute toxicity studies, with no observed adverse effects at therapeutic doses.

Future research directions include large-scale clinical trials to validate preclinical findings and further exploration of Pipernonaline's molecular targets. The development of standardized analytical methods for quality control, as outlined in recent Good Manufacturing Practice (GMP) guidelines, will be crucial for its transition from bench to bedside. With its unique pharmacological profile and growing evidence base, Pipernonaline represents an exciting frontier in natural product-based drug discovery.

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